Sodium1-{[(tert-butoxy)carbonyl](methyl)amino}propane-2-sulfinate
CAS No.:
Cat. No.: VC18195701
Molecular Formula: C9H18NNaO4S
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18NNaO4S |
|---|---|
| Molecular Weight | 259.30 g/mol |
| IUPAC Name | sodium;1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propane-2-sulfinate |
| Standard InChI | InChI=1S/C9H19NO4S.Na/c1-7(15(12)13)6-10(5)8(11)14-9(2,3)4;/h7H,6H2,1-5H3,(H,12,13);/q;+1/p-1 |
| Standard InChI Key | RULLTWHUMKKIMH-UHFFFAOYSA-M |
| Canonical SMILES | CC(CN(C)C(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Introduction
[Introduction to Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate](pplx://action/followup)
Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is a complex organosulfur compound featuring a sulfinic acid moiety, a tert-butoxycarbonyl group, and a methylamino group attached to a propane backbone. This compound is notable for its unique structural features, which impart specific chemical reactivity and biological properties. The presence of a sodium ion enhances its solubility in aqueous environments, making it suitable for various chemical and biological applications.
Synthesis and Applications
The synthesis of Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate typically involves multi-step organic synthesis techniques. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. This compound has potential applications in organic synthesis and medicinal chemistry due to its unique structural features.
Interaction Studies
Interaction studies involving Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate shares structural similarities with other compounds but stands out due to its combination of functional groups.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sodium sulfinate | Simple sulfonate structure | Commonly used as a reducing agent |
| N-acetylcysteine | Contains thiol and amine groups | Known for antioxidant properties |
| Methionine sulfoxide | Sulfoxide derivative of an amino acid | Plays a role in protein synthesis |
Suppliers and Availability
Sodium1-{(tert-butoxy)carbonylamino}propane-2-sulfinate is available from various suppliers, including those based in China. The compound can be sourced through chemical databases and supplier networks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume